molecular formula C12H17Br B2391671 1-(1-Bromoethyl)-4-tert-butylbenzene CAS No. 157581-03-8

1-(1-Bromoethyl)-4-tert-butylbenzene

Cat. No.: B2391671
CAS No.: 157581-03-8
M. Wt: 241.172
InChI Key: UCYDYXJGZGNKDF-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromoethyl group at the first position and a tert-butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylstyrene using bromine in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-4-tert-butylbenzene or 1-(1-Aminoethyl)-4-tert-butylbenzene.

    Oxidation Reactions: Formation of 1-(1-Oxoethyl)-4-tert-butylbenzene.

    Reduction Reactions: Formation of 1-Ethyl-4-tert-butylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-4-tert-butylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. It may be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It may be used as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-tert-butylbenzene depends on its specific application. In chemical reactions, the bromoethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The exact pathways and molecular targets involved vary depending on the context of its use.

Comparison with Similar Compounds

    1-(1-Bromoethyl)benzene: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-tert-Butylbenzyl bromide: Contains a benzyl bromide group instead of a bromoethyl group, leading to different reactivity and applications.

    1-(1-Chloroethyl)-4-tert-butylbenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group, resulting in different chemical properties and reactivity.

Uniqueness: 1-(1-Bromoethyl)-4-tert-butylbenzene is unique due to the presence of both the bromoethyl and tert-butyl groups, which impart distinct steric and electronic effects. These features influence its reactivity and make it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-(1-bromoethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYDYXJGZGNKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157581-03-8
Record name 1-(1-bromoethyl)-4-tert-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 25 ml of ethyl ether were added 1.78 g of (+)-4-tert.-butyl-α-methylbenzyl alcohol of 100% e.e. and 1.8 g of dry pyridine. The resulting mixed solution was kept at -25° C. and added dropwise with a solution of 3.1 g of phosphorus tribromide dissolved in 18 ml of ethyl ether (at -15° to -25° C.). After completion of addition, the resulting mixture was stirred at -10° C. for one hour and then allowed to stand at 5° C. for 2 days. Ice water was added thereto. The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water, dried with anhydrous Glauber's salt, and freed of solvent by distillation under reduced pressure to give 1.6 g of 4-tert.-butyl-α-methylbenzyl bromide.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.78 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 25 ml of ethyl were added 1.78 g of (+)-4-tert.-butyl-α-methylbenzyl alcohol of 100% e.e. and 1.8 g of dry pyridine. The resulting mixed solution was kept at -25° C. and added dropwise with a solution of 3.1 g of phosphorus tribromide dissolved in 18 ml of ethyl ether (at -15° to -25° C.). After completion of addition, the resulting mixture was stirred at -10° C. for one hour and then allowed to stand at 5° C. for 2 days. Ice water was added thereto. The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water, dried with anhydrous Glauber's salt, and freed of solvent by distillation under reduced pressure to give 1.6 g of 4-tert.-butyl-α-methylbenzyl bromide.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four

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